molecular formula C8H9IN2S B14633081 Thiourea, N-(2-iodophenyl)-N'-methyl- CAS No. 53305-87-6

Thiourea, N-(2-iodophenyl)-N'-methyl-

Cat. No.: B14633081
CAS No.: 53305-87-6
M. Wt: 292.14 g/mol
InChI Key: CQUWDORGMZULLX-UHFFFAOYSA-N
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Description

Thiourea, N-(2-iodophenyl)-N’-methyl- is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-iodophenyl)-N’-methyl- typically involves the reaction of 2-iodoaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-Iodoaniline+Methyl isothiocyanateThiourea, N-(2-iodophenyl)-N’-methyl-\text{2-Iodoaniline} + \text{Methyl isothiocyanate} \rightarrow \text{Thiourea, N-(2-iodophenyl)-N'-methyl-} 2-Iodoaniline+Methyl isothiocyanate→Thiourea, N-(2-iodophenyl)-N’-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-iodophenyl)-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(2-iodophenyl)-N’-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, N-(2-iodophenyl)-N’-methyl- involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong interactions with metal ions, which can influence various biochemical pathways. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-iodophenyl)-N’-phenyl-
  • Thiourea, N-(2-iodophenyl)-N’-ethyl-
  • Thiourea, N-(2-iodophenyl)-N’-propyl-

Uniqueness

Thiourea, N-(2-iodophenyl)-N’-methyl- is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

53305-87-6

Molecular Formula

C8H9IN2S

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodophenyl)-3-methylthiourea

InChI

InChI=1S/C8H9IN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)

InChI Key

CQUWDORGMZULLX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC=CC=C1I

Origin of Product

United States

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